molecular formula C11H9F2NO2S2 B5355727 2,5-difluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide

2,5-difluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide

Cat. No.: B5355727
M. Wt: 289.3 g/mol
InChI Key: NMKQBZLTJAMEBP-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide is an organic compound with the molecular formula C11H9F2NO2S2. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 5 positions, and a thiophen-2-ylmethyl group is attached to the nitrogen atom of the sulfonamide group.

Preparation Methods

The synthesis of 2,5-difluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves the following steps:

Chemical Reactions Analysis

2,5-difluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

2,5-difluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the thiophene ring contribute to the compound’s binding affinity and specificity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

2,5-difluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,5-difluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO2S2/c12-8-3-4-10(13)11(6-8)18(15,16)14-7-9-2-1-5-17-9/h1-6,14H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKQBZLTJAMEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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